molecular formula C8H14O2 B061405 5-Hexen-2-one,3-ethoxy-(9ci) CAS No. 161974-09-0

5-Hexen-2-one,3-ethoxy-(9ci)

Cat. No.: B061405
CAS No.: 161974-09-0
M. Wt: 142.2 g/mol
InChI Key: CPWNVHOBBSCYKU-UHFFFAOYSA-N
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Description

5-Hexen-2-one,3-ethoxy-(9ci) is an organic compound with the molecular formula C8H14O2 It is a member of the enone family, characterized by the presence of both an alkene and a ketone functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

5-Hexen-2-one,3-ethoxy-(9ci) can be synthesized through several methods. One common approach involves the reaction of 3-hexen-2-one with ethanol in the presence of an acid catalyst. The reaction proceeds via the formation of an intermediate enolate, which then undergoes nucleophilic addition of ethanol to yield the desired product.

Industrial Production Methods

In an industrial setting, the production of 3-ethoxy-5-hexen-2-one typically involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion of starting materials while minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

5-Hexen-2-one,3-ethoxy-(9ci) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Alcohols.

    Substitution: Various substituted enones depending on the nucleophile used.

Scientific Research Applications

5-Hexen-2-one,3-ethoxy-(9ci) has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of fragrances and flavoring agents due to its pleasant aroma.

Mechanism of Action

The mechanism of action of 3-ethoxy-5-hexen-2-one involves its interaction with various molecular targets. The compound can act as a Michael acceptor, participating in conjugate addition reactions with nucleophiles. This reactivity is due to the presence of the electron-deficient carbonyl group, which makes the β-carbon susceptible to nucleophilic attack.

Comparison with Similar Compounds

Similar Compounds

    3-Ethoxy-2-cyclohexen-1-one: Similar in structure but with a cyclic backbone.

    3-Hexen-2-one: Lacks the ethoxy group, making it less reactive in certain substitution reactions.

    5-Ethoxy-3-hexen-2-one: An isomer with different positioning of the ethoxy group.

Uniqueness

5-Hexen-2-one,3-ethoxy-(9ci) is unique due to its linear structure and the presence of both an alkene and a ketone functional group. This combination allows for a wide range of chemical reactions and applications, making it a versatile compound in organic synthesis and industrial applications.

Properties

CAS No.

161974-09-0

Molecular Formula

C8H14O2

Molecular Weight

142.2 g/mol

IUPAC Name

3-ethoxyhex-5-en-2-one

InChI

InChI=1S/C8H14O2/c1-4-6-8(7(3)9)10-5-2/h4,8H,1,5-6H2,2-3H3

InChI Key

CPWNVHOBBSCYKU-UHFFFAOYSA-N

SMILES

CCOC(CC=C)C(=O)C

Canonical SMILES

CCOC(CC=C)C(=O)C

Synonyms

5-Hexen-2-one, 3-ethoxy- (9CI)

Origin of Product

United States

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